REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])I.[F:15][C:16]1[CH:22]=[C:21](I)[CH:20]=[CH:19][C:17]=1[NH2:18]>CS(C)=O.[Cu]>[F:15][C:16]1[CH:22]=[C:21]([C:5]([F:8])([F:7])[C:4]([F:10])([F:9])[C:3]([F:12])([F:11])[C:2]([F:14])([F:13])[F:1])[CH:20]=[CH:19][C:17]=1[NH2:18]
|
Name
|
|
Quantity
|
10.1 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(I)(F)F)(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
copper bronze
|
Quantity
|
1.93 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at RT for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Copper(I) iodide was removed by filtration through Celite®
|
Type
|
WASH
|
Details
|
to wash the Celite® plug
|
Type
|
ADDITION
|
Details
|
Water (100 ml) was then added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed 5× with water
|
Type
|
CUSTOM
|
Details
|
to remove DMSO
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |